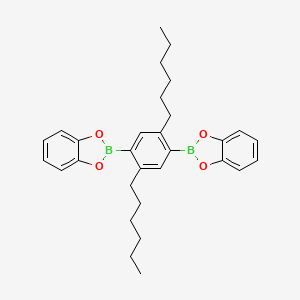
2,2'-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound is characterized by the presence of benzodioxaborole groups attached to a dihexyl-substituted phenylene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) typically involves the reaction of 2,5-dihexyl-1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxaborole groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) involves its interaction with specific molecular targets and pathways. The benzodioxaborole groups can form stable complexes with various biomolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihexylbenzene
Uniqueness
Compared to similar compounds, 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(2H-1,3,2-benzodioxaborole) is unique due to its specific structural arrangement and the presence of benzodioxaborole groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications such as advanced material synthesis and biomedical research .
Propriétés
Numéro CAS |
870480-82-3 |
|---|---|
Formule moléculaire |
C30H36B2O4 |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
2-[4-(1,3,2-benzodioxaborol-2-yl)-2,5-dihexylphenyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C30H36B2O4/c1-3-5-7-9-15-23-21-26(32-35-29-19-13-14-20-30(29)36-32)24(16-10-8-6-4-2)22-25(23)31-33-27-17-11-12-18-28(27)34-31/h11-14,17-22H,3-10,15-16H2,1-2H3 |
Clé InChI |
AFRZORHHRWTQJD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C3=CC(=C(C=C3CCCCCC)B4OC5=CC=CC=C5O4)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
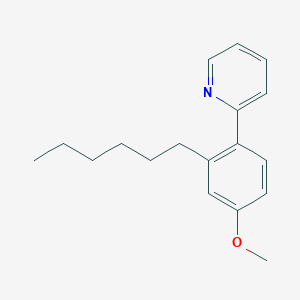
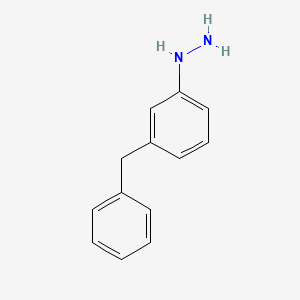
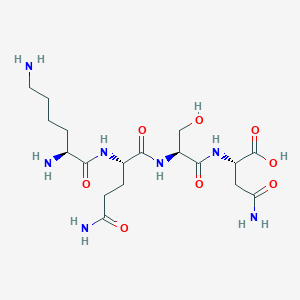
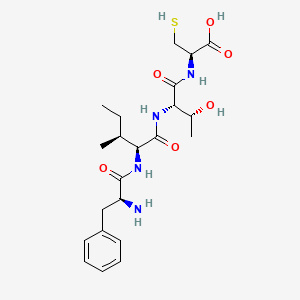

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
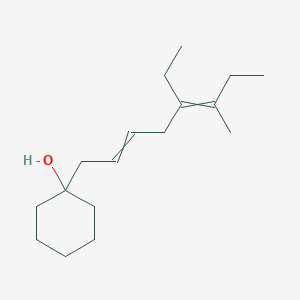
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
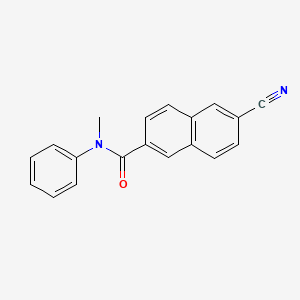
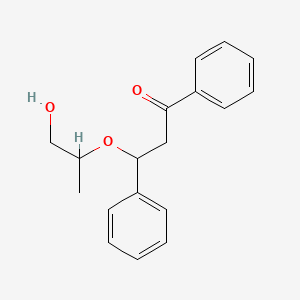
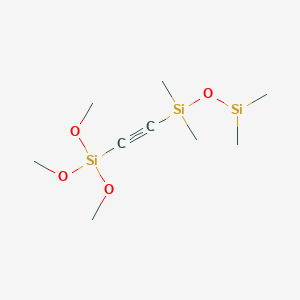
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
